molecular formula C25H24N4O3 B2567812 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251634-04-4

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2567812
CAS No.: 1251634-04-4
M. Wt: 428.492
InChI Key: GCHKJJPNUDMATF-UHFFFAOYSA-N
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Description

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique structure combining oxadiazole and pyridine rings

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: Its stability and electronic properties could make it useful in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Coupling of the Rings: The oxadiazole and pyridine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can result in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of oxadiazole and pyridine rings, which is not commonly found in other compounds. This unique structure imparts specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16(2)18-10-12-19(13-11-18)26-22(30)15-29-14-6-9-21(25(29)31)24-27-23(28-32-24)20-8-5-4-7-17(20)3/h4-14,16H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHKJJPNUDMATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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